2-(4-Chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-18-10-11-22(13-18)17-8-6-16(7-9-17)21-19(23)12-14-2-4-15(20)5-3-14/h2-9,18H,10-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOJLNJCNPHBMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Acetamide Backbone: This step involves the reaction of 4-chlorophenylacetic acid with an amine derivative to form the acetamide backbone.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor antagonist, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
Physicochemical Properties
Table 2: Physical Property Comparison
Key Observations :
Key Observations :
Biological Activity
2-(4-Chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorophenyl group and a methoxypyrrolidine moiety, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 318.82 g/mol. Its structure is critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. It may function as an enzyme inhibitor or receptor antagonist , modulating various biochemical pathways. The exact molecular targets are still under investigation, but preliminary studies suggest interactions with neurotransmitter systems, which could lead to therapeutic effects in conditions like anxiety and depression .
Anticonvulsant Activity
Recent studies have indicated that derivatives of similar structures exhibit anticonvulsant properties. For example, compounds containing a pyrrolidine moiety have shown efficacy in animal models of epilepsy, particularly in the maximal electroshock (MES) test. The structure-activity relationship (SAR) analysis revealed that modifications at the anilide moiety significantly influence anticonvulsant activity, suggesting that similar modifications might enhance the efficacy of this compound .
Anti-inflammatory Effects
The compound has also been studied for its potential anti-inflammatory properties. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokines, indicating a possible therapeutic role in inflammatory diseases. The mechanism likely involves modulation of signaling pathways associated with inflammation.
Analgesic Properties
Preliminary research suggests that this compound may possess analgesic effects, which could be beneficial in pain management therapies. Its action on pain pathways indicates potential as a non-opioid analgesic alternative .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Anticonvulsant Study : A study evaluating various N-phenyl acetamide derivatives highlighted that modifications at the 3-position of the anilide moiety were crucial for enhancing anticonvulsant activity. The most effective compounds showed significant protection against seizures in animal models .
- Anti-inflammatory Research : In vitro studies indicated that similar compounds effectively reduced levels of TNF-alpha and IL-6, key markers in inflammatory responses. This suggests that this compound could be explored further for treating inflammatory conditions .
- Analgesic Activity : Research on related compounds has shown promise in pain relief without the side effects commonly associated with opioids, making it a candidate for further exploration in pain management protocols.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
